molecular formula C13H17ClN2O2 B595409 Methyl 3-Chloro-4-(4-methylpiperazino)benzoate CAS No. 1256633-29-0

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate

Cat. No.: B595409
CAS No.: 1256633-29-0
M. Wt: 268.741
InChI Key: CCHYJZXLHBLDSG-UHFFFAOYSA-N
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Description

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate typically involves the reaction of 3-chloro-4-nitrobenzoic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then esterified to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: Acidic or basic conditions are employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

    Hydrolysis: 3-Chloro-4-(4-methylpiperazino)benzoic acid.

Scientific Research Applications

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate can be compared with other similar compounds, such as:

  • Methyl 3-Chloro-4-(4-ethylpiperazino)benzoate
  • Methyl 3-Chloro-4-(4-phenylpiperazino)benzoate
  • Methyl 3-Chloro-4-(4-methylpiperidino)benzoate

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and utility in research .

Properties

IUPAC Name

methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHYJZXLHBLDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171987
Record name Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-29-0
Record name Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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